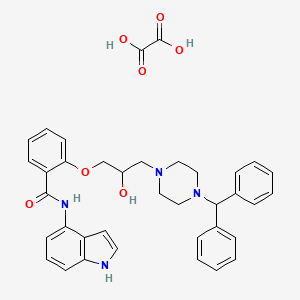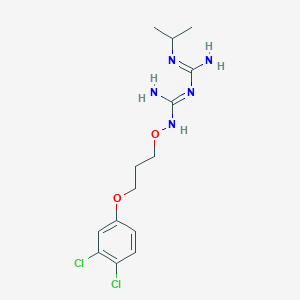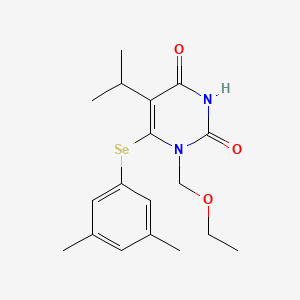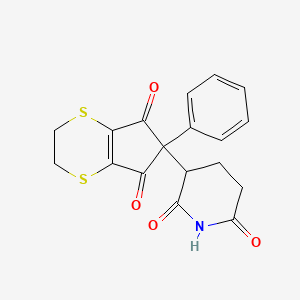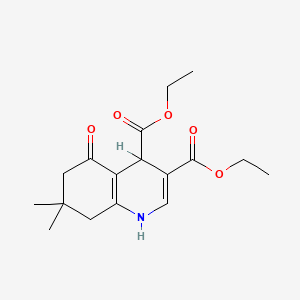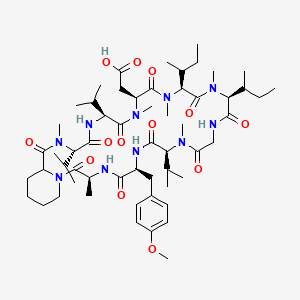
Cyclopeptolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopeptolide is a naturally occurring compound known for its unique cyclic peptide structureCyclopeptolides are typically produced by microorganisms, such as fungi and bacteria, and exhibit a wide range of bioactivities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopeptolide involves the cyclization of linear peptide precursors. One common method is the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a resin-bound peptide chain. After the linear peptide is synthesized, cyclization is achieved through the formation of an amide bond between the N-terminus and C-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms that naturally produce the compound. For example, the fungus Metarhizium anisopliae has been used to produce this compound 90-215, which can be isolated and purified from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopeptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups within the this compound structure, potentially enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products often exhibit enhanced or altered biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Cyclopeptolide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide cyclization and the development of new synthetic methodologies.
Biology: this compound’s antimicrobial and antifungal properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It is also being investigated for its immunomodulatory effects.
Wirkmechanismus
The mechanism of action of cyclopeptolide involves its interaction with specific molecular targets and pathways. For example, this compound 90-215 has been shown to affect the production of destruxins and helvolic acid in Metarhizium anisopliae by altering the expression of key enzymes involved in their biosynthesis . Additionally, this compound can inhibit the cotranslational translocation of certain proteins, such as vascular cell adhesion molecule 1 (VCAM1), by targeting their signal peptides .
Vergleich Mit ähnlichen Verbindungen
Cyclopeptolide can be compared to other cyclic peptides, such as:
Destruxins: Produced by the same fungus, , destruxins are cyclic hexadepsipeptides with insecticidal properties.
This compound’s uniqueness lies in its diverse biological activities and its ability to modulate the production of secondary metabolites in microorganisms, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
159170-92-0 |
|---|---|
Molekularformel |
C57H92N10O13 |
Molekulargewicht |
1125.4 g/mol |
IUPAC-Name |
2-[(3S,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39-,40?,41-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
VDCLCAXYTCLVQY-CTVGSUQISA-N |
Isomerische SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


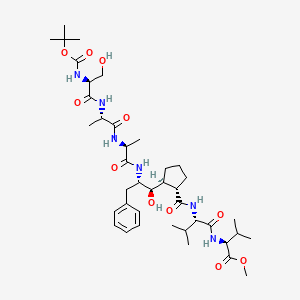
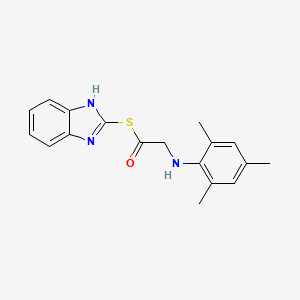
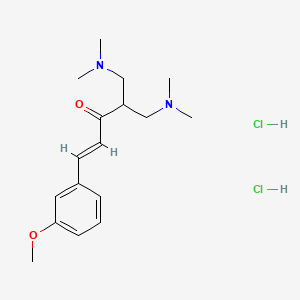

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
